Cas no 2034556-75-5 (1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one)

1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one is a specialized chemical compound featuring a pyrimidin-2-yloxy-pyrrolidine scaffold linked to a pent-4-en-1-one moiety. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research. The pyrimidine ring enhances binding affinity in biologically active molecules, while the pyrrolidine and pentenone groups contribute to conformational flexibility and reactivity. Its well-defined molecular architecture makes it a valuable intermediate for designing inhibitors, ligands, or functionalized derivatives. The compound’s stability and synthetic accessibility further support its utility in exploratory and process chemistry. Suitable for controlled modifications, it serves as a key building block in developing novel pharmacophores or tailored organic materials.
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one structure
2034556-75-5 structure
Product Name:1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one
CAS No:2034556-75-5
MF:C13H17N3O2
MW:247.292982816696
CID:5335915
Update Time:2025-06-15

1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one
    • 1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)pent-4-en-1-one
    • 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one
    • Inchi: 1S/C13H17N3O2/c1-2-3-5-12(17)16-9-6-11(10-16)18-13-14-7-4-8-15-13/h2,4,7-8,11H,1,3,5-6,9-10H2
    • InChI Key: KRKYVGRXNVUBKJ-UHFFFAOYSA-N
    • SMILES: O(C1N=CC=CN=1)C1CN(C(CCC=C)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 290
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.3

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Additional information on 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one

Comprehensive Overview of 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one (CAS No. 2034556-75-5)

1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one (CAS No. 2034556-75-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of a pyrimidine ring and a pyrrolidine scaffold, linked via an ether bond, which contributes to its potential bioactivity. Researchers are particularly interested in its applications as a kinase inhibitor or intermediate in drug synthesis, aligning with the growing demand for targeted therapies in oncology and inflammation.

The structural complexity of 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one makes it a valuable candidate for structure-activity relationship (SAR) studies. Its pent-4-en-1-one moiety offers reactivity for further functionalization, a feature highly sought after in medicinal chemistry. Recent trends in AI-driven drug discovery have highlighted such compounds for their potential to bind selectively to protein targets, addressing challenges like drug resistance—a hot topic in cancer research forums and biotech publications.

From a synthetic perspective, the compound’s pyrimidin-2-yloxy group is pivotal for hydrogen bonding interactions, often exploited in small-molecule drug design. This aligns with frequent search queries like “pyrimidine derivatives in drug development” or “pyrrolidine-based bioactive compounds.” Laboratories focusing on high-throughput screening (HTS) may find this molecule relevant due to its modularity, enabling rapid derivatization for lead optimization.

Environmental and green chemistry considerations are also pertinent. The compound’s potential biodegradability and low ecotoxicity profile—compared to traditional halogenated intermediates—resonate with the sustainable chemistry movement. Searches for “eco-friendly synthetic routes” or “green solvents for heterocycle synthesis” reflect this shift, positioning 2034556-75-5 as a candidate for cleaner production methods.

Analytical characterization of 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one typically involves NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These techniques are frequently discussed in online forums like ResearchGate or LinkedIn groups dedicated to organic synthesis, underscoring the compound’s relevance to analytical chemists. Its chromatographic behavior and stability under various pH conditions are additional points of interest for formulation scientists.

In the context of intellectual property, patents involving pyrimidine-pyrrolidine hybrids have surged, particularly in areas like neurodegenerative disease therapeutics. This correlates with search trends around “novel heterocyclic patents 2023” and “CNS-active small molecules.” The compound’s logP and blood-brain barrier permeability predictions—often calculated via in silico tools—further amplify its commercial appeal.

Supply chain dynamics for CAS 2034556-75-5 reflect broader trends in custom synthesis and contract research organizations (CROs). With increasing searches for “reliable suppliers of rare heterocycles,” manufacturers emphasizing GMP compliance and scalability gain traction. The compound’s shelf-life and storage conditions (often under inert atmospheres) are critical for laboratory procurement teams.

Future directions for 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)pent-4-en-1-one may include exploration in PROTACs (Proteolysis Targeting Chimeras) or covalent inhibitor design, both trending topics in drug discovery webinars. Its Michael acceptor capability (via the pentenone group) could enable covalent target engagement strategies—a technique gaining traction in irreversible inhibitor development.

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